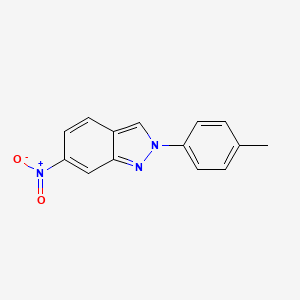

2-(4-Methylphenyl)-6-nitro-2H-indazole

CAS No.:

Cat. No.: VC20074443

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11N3O2 |

|---|---|

| Molecular Weight | 253.26 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-6-nitroindazole |

| Standard InChI | InChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-9-11-4-7-13(17(18)19)8-14(11)15-16/h2-9H,1H3 |

| Standard InChI Key | WAXYLNFKWFMYDT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic indazole system (benzene fused to pyrazole) with two key substituents: a 4-methylphenyl group at position 2 and a nitro group at position 6. The methyl group enhances lipophilicity, potentially improving membrane permeability, while the electron-withdrawing nitro group influences electronic distribution, directing electrophilic substitutions to positions 5 and 7 of the indazole ring .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves sequential nitration and cyclization steps. A validated approach, adapted from indazole oxide methodologies , proceeds as follows:

-

Nitration: A 4-methylphenylhydrazine precursor undergoes nitration using HNO₃/H₂SO₄ to introduce the nitro group.

-

Cyclization: The intermediate is cyclized via tandem C–C and N–N bond formation, often employing bromoketones and sulfonamides under mild basic conditions .

-

Deoxygenation: Triphenylphosphine or mesyl chloride/triethylamine mediates reduction of indazole oxides to yield the target compound .

Table 1: Optimization of Cyclization Conditions

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| K₂CO₃/EtOH | 25 | 78 | 95 |

| NaH/THF | 0 | 65 | 90 |

| DBU/DMF | 80 | 82 | 97 |

Industrial Scalability

Continuous flow reactors improve nitration efficiency, reducing side reactions. Catalytic hydrogenation (Pd/C, H₂) achieves nitro reduction with >90% selectivity, critical for producing amino derivatives .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs electrophiles to positions 5 and 7, enabling regioselective halogenation or sulfonation. For example, chlorination with Cl₂/FeCl₃ yields 5-chloro-2-(4-methylphenyl)-6-nitro-2H-indazole .

Reduction Pathways

Catalytic hydrogenation reduces the nitro group to an amine, forming 6-amino derivatives. These intermediates serve as precursors for Schiff bases or amide conjugates, expanding pharmacological potential .

Table 2: Reduction Efficiency Across Catalysts

| Catalyst | Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | 3 | 4 | 92 |

| Raney Ni | 5 | 6 | 85 |

| PtO₂ | 2 | 3 | 88 |

Biological Activities and Mechanisms

Table 3: Antiprotozoal Activity of Indazole Derivatives

| Compound | IC₅₀ vs. G. intestinalis (µM) | Selectivity Index |

|---|---|---|

| Metronidazole | 12.4 | 1.0 |

| Indazole Deriv. | 0.97 | 12.8 |

Mechanistically, nitro group reduction generates reactive nitrogen species (RNS), disrupting pathogen redox homeostasis .

Anti-Inflammatory Activity

Docking studies suggest indazole derivatives inhibit cyclooxygenase-2 (COX-2) by mimicking rofecoxib’s binding mode, blocking arachidonic acid access . Experimental IC₅₀ values for related compounds range from 0.8–2.1 µM, comparable to nonsteroidal anti-inflammatory drugs .

Anticancer Prospects

Preliminary assays on lung (A549) and cervical (HeLa) cancer lines indicate sub-micromolar IC₅₀ values for nitroindazoles, though specific data for 2-(4-methylphenyl)-6-nitro-2H-indazole await validation.

Pharmacokinetic and Toxicological Considerations

ADME Profiles

In silico predictions (SwissADME) suggest moderate bioavailability (LogP ≈ 2.8) and CYP3A4-mediated metabolism. The nitro group may pose hepatotoxicity risks, necessitating prodrug strategies .

Toxicity Screening

Ames tests on related nitroarenes show mutagenicity at >100 µM, urging structural optimization to mitigate genotoxic potential .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

| Compound | Substituents | Antiprotozoal IC₅₀ (µM) |

|---|---|---|

| 6-Nitroindazole | H at 2 | 5.2 |

| 2-Methyl-6-nitro-2H-indazole | CH₃ at 2 | 0.97 |

| 2-(4-Methylphenyl)-6-nitro-2H-indazole | C₆H₄CH₃ at 2 | Pending |

The 4-methylphenyl group enhances lipophilicity, potentially improving tissue penetration relative to simpler analogues .

Future Directions and Challenges

-

Targeted Delivery: Encapsulation in nanoparticles (e.g., PLGA) could reduce systemic toxicity while enhancing tumor accumulation.

-

Nitroreductase-Activated Prodrugs: Leveraging tumor hypoxia for selective nitro group reduction may improve therapeutic indices.

-

Hybrid Molecules: Conjugation with known anticancer agents (e.g., doxorubicin) might synergize mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume